REACTION_CXSMILES
|
[Br:1][CH:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]3[C:10](=[CH:11][N:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6]3)[C:3]1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:18]>O=P(Cl)(Cl)Cl>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]3[C:10](=[C:11]([Cl:18])[N:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6]3)[CH:3]=1
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C3C=CC=CC3=CN=C2C=C1)=O
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
93 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(note: evolution of HCl gas was predominant—destroyed by base trap)
|
Type
|
CUSTOM
|
Details
|
consumption of 2-bromophenanthridinone
|
Type
|
CUSTOM
|
Details
|
A dean stark trap was connected to the flask
|
Type
|
CUSTOM
|
Details
|
to remove the solvent by ½ volume
|
Type
|
ADDITION
|
Details
|
Subsequently, equal volumes of toluene were added
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
CUSTOM
|
Details
|
to remove majority of POCl3
|
Type
|
ADDITION
|
Details
|
After the third addition of toluene
|
Type
|
CUSTOM
|
Details
|
the remainder of the solvent removed via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The solids were then recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C3C=CC=CC3=C(N=C2C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.8 g | |
YIELD: PERCENTYIELD | 78.6% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |